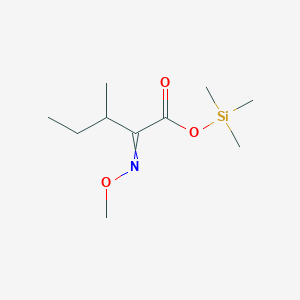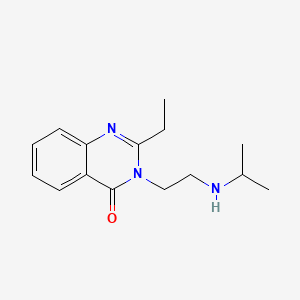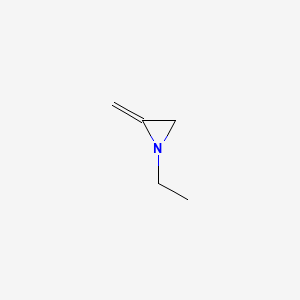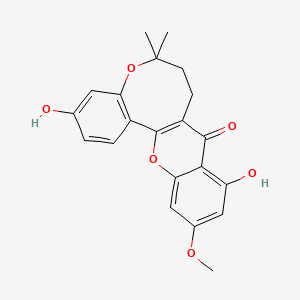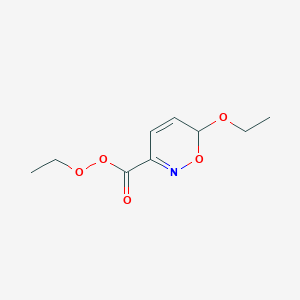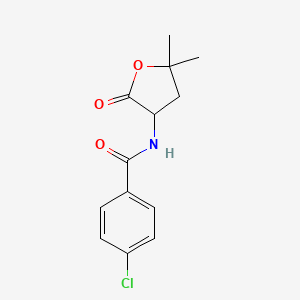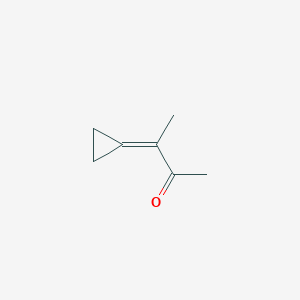
3-Cyclopropylidenebutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylidenebutan-2-one is an organic compound characterized by a cyclopropylidene group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidenebutan-2-one typically involves the reaction of cyclopropylidene intermediates with butan-2-one precursors. One common method includes the use of α,β-unsaturated ketones containing cyclopropane rings, which undergo condensation reactions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylidenebutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyclopropylidene group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Cyclopropylidenebutan-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropylidenebutan-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are ongoing, focusing on its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Cyclopropane: Shares the cyclopropyl group but lacks the butan-2-one backbone.
Butan-2-one: Similar backbone but lacks the cyclopropylidene group.
Cyclopropylidenemethane: Contains the cyclopropylidene group but with a different backbone
Uniqueness: 3-Cyclopropylidenebutan-2-one is unique due to its combination of the cyclopropylidene group and butan-2-one backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-cyclopropylidenebutan-2-one |
InChI |
InChI=1S/C7H10O/c1-5(6(2)8)7-3-4-7/h3-4H2,1-2H3 |
InChI Key |
IWMLUIAPWZXOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
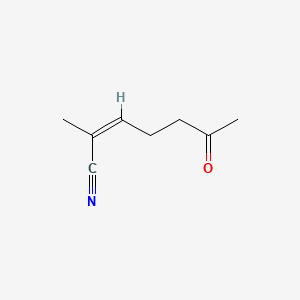

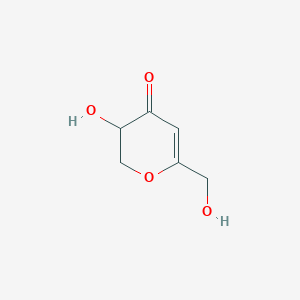
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
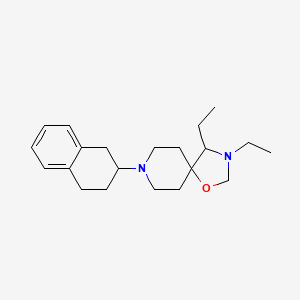
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
